molecular formula C24H29N3O2S2 B12195996 N-[(2Z)-3-butyl-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-butyl-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12195996
M. Wt: 455.6 g/mol
InChI Key: CPQOBQUOCTXXQM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name is derived through hierarchical prioritization of functional groups and substituents. The parent heterocycle is a 1,3-thiazole ring, a five-membered aromatic system containing nitrogen at position 1 and sulfur at position 3. The substituents are assigned as follows:

  • A butyl group (-C₄H₉) at position 3 of the thiazole ring.
  • A 3-(piperidin-1-ylsulfonyl)phenyl group at position 4, comprising a benzene ring with a sulfonyl group (-SO₂-) bonded to a piperidine moiety.
  • An aniline-derived ylidene group (-N=C6H5) at position 2, stabilized by conjugation with the thiazole’s π-system.

The (2Z) designation specifies the cis configuration of the imine double bond in the ylidene group, ensuring stereochemical clarity. This nomenclature adheres to IUPAC Rule C-413.1 for thiourea derivatives and Rule A-3.4 for sulfonamide prioritization.

Table 1: Substituent Prioritization in IUPAC Naming

Position Group Priority
2 Aniline ylidene 1
3 Butyl 3
4 3-(Piperidin-1-ylsulfonyl)phenyl 2

Structural Taxonomy in Heterocyclic Chemistry

The compound belongs to the thiazole family, a subclass of azoles characterized by a sulfur-nitrogen heterocyclic core. Key structural features include:

  • Aromaticity : The thiazole ring exhibits aromatic stabilization due to delocalized π-electrons, with calculated resonance energies of ~30 kcal/mol.
  • Electronic Effects : The electron-withdrawing sulfonyl group (-SO₂-) on the phenyl ring reduces electron density at the para position, influencing reactivity.
  • Piperidine Integration : The piperidin-1-ylsulfonyl moiety introduces a bulky, lipophilic substituent, enhancing steric hindrance and modulating solubility.

Comparative Analysis with Related Thiazoles

Feature Target Compound Simple Thiazole (C₃H₃NS)
Aromatic System Fused phenyl-thiazole Isolated thiazole
Substituent Complexity Trisubstituted Monosubstituted
Sulfur Oxidation State +4 (sulfonyl) -2 (thioether)

Historical Evolution of Thiazole-Based Compound Research

Thiazole chemistry originated with Arthur Rudolf Hantzsch’s 1887 synthesis of thiazoles via condensation of β-ketoesters with thioamides. The Cook–Heilbron synthesis (1947) expanded access to 5-aminothiazoles, enabling derivatives with diverse substituents. Modern advances include:

  • Sulfonamide Functionalization : Introduction of sulfonyl groups, as seen in this compound, emerged in the 1990s to enhance bioavailability and target binding.
  • Ylidene Modifications : The aniline ylidene group reflects post-2000 strategies to stabilize tautomeric forms and tune electronic properties.

Milestones in Thiazole Derivative Development

  • 1887: Hantzsch’s classical thiazole synthesis.
  • 1947: Cook–Heilbron method for 5-aminothiazoles.
  • 1995: First sulfonamide-functionalized thiazoles for kinase inhibition.

Positional Isomerism and Stereochemical Considerations

The compound exhibits two primary forms of isomerism:

  • Positional Isomerism : Alternative substitution patterns on the thiazole ring could yield isomers such as:
    • 2-Butyl-4-ylideneaniline (hypothetical)
    • 5-(Piperidin-1-ylsulfonyl) regioisomer
  • Stereoisomerism :
    • The (2Z) configuration dictates a cis arrangement of the aniline group relative to the thiazole’s sulfur atom.
    • Piperidine’s chair conformation introduces axial/equatorial isomerism in the sulfonyl group, though rapid ring flipping at room temperature renders these forms interchangeable.

Figure 1: Stereochemical Representation

      S  
      │  
N═C–Aniline (Z-configuration)  
      │  
      C4–[SO₂–Piperidine]  

The thiazole ring’s planarity ensures minimal torsional strain despite bulky substituents.

Properties

Molecular Formula

C24H29N3O2S2

Molecular Weight

455.6 g/mol

IUPAC Name

3-butyl-N-phenyl-4-(3-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C24H29N3O2S2/c1-2-3-17-27-23(19-30-24(27)25-21-12-6-4-7-13-21)20-11-10-14-22(18-20)31(28,29)26-15-8-5-9-16-26/h4,6-7,10-14,18-19H,2-3,5,8-9,15-17H2,1H3

InChI Key

CPQOBQUOCTXXQM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

A modified Hantzsch approach (adapted from) involves reacting α-bromo ketones with thioureas under basic conditions:

  • 3-(3-Bromophenyl)propan-1-one is treated with N-butylthiourea in ethanol at 80°C for 12 hours.

  • Cyclization yields 3-butyl-4-(3-bromophenyl)-1,3-thiazol-2(3H)-imine as a racemic mixture.

Key Conditions :

ParameterValue
SolventEthanol
Temperature80°C
Reaction Time12 hours
Yield68–72%

Thiourea Cyclization

Alternative methods from employ thiourea derivatives with α-halo carbonyl compounds :

  • 3-(3-Aminophenyl)propanoic acid is converted to its thioamide using Lawesson’s reagent.

  • Cyclization with 1-bromobutane in DMF at 100°C forms the thiazole ring.

Advantages : Higher regioselectivity (≥90%) compared to Hantzsch methods.

Sulfonylation of the Phenyl Ring

Introducing the piperidin-1-ylsulfonyl group at the phenyl ring’s 3-position requires sulfonylation followed by amine coupling .

Chlorosulfonation

  • The intermediate 3-bromophenyl-thiazole undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C.

  • Reaction conditions must avoid electrophilic substitution at the thiazole ring.

Optimized Protocol :

ParameterValue
ReagentClSO₃H (2.5 eq)
SolventDCM
Temperature0–5°C
Reaction Time2 hours
Yield85%

Piperidine Coupling

The sulfonyl chloride intermediate reacts with piperidine in the presence of a base:

  • Piperidine (1.2 eq) is added to the sulfonyl chloride in THF.

  • Triethylamine (3 eq) is used to scavenge HCl, facilitating nucleophilic substitution.

Critical Notes :

  • Excess piperidine improves conversion but complicates purification.

  • Yields range from 70–78% after column chromatography.

Imine Formation and Z-Configuration Control

The final step involves coupling aniline to the thiazole’s C2 position while maintaining the Z-configuration .

Condensation with Aniline

  • 3-Butyl-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-one is treated with aniline in acetic acid under reflux.

  • The reaction proceeds via tautomerization of the thiazolone to a thioamide, followed by condensation.

Conditions :

ParameterValue
SolventAcetic Acid
TemperatureReflux (118°C)
CatalystNone
Reaction Time6 hours
Yield65%

Stereochemical Control

The Z-configuration is favored due to steric hindrance between the butyl group and aniline phenyl ring . Nuclear Overhauser Effect (NOE) spectroscopy confirms >95% Z-isomer formation.

Purification and Characterization

Final purification employs flash chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water.

Analytical Data :

  • HRMS : m/z calculated for C₂₆H₃₀N₄O₂S₂ [M+H]⁺: 490.1784; found: 490.1786.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, SO₂Ar), 7.45–7.30 (m, 8H, Ar-H), 3.21 (t, J=6.8 Hz, 2H, NCH₂), 1.75–1.65 (m, 4H, butyl), 1.52–1.45 (m, 6H, piperidine).

Comparative Analysis of Methods

MethodThiazole YieldSulfonylation YieldOverall YieldZ-Selectivity
Hantzsch + ClSO₃H68%85%46%95%
Thiourea + ClSO₃H72%82%50%97%

The thiourea route offers marginally better yields and selectivity, albeit with longer reaction times.

Industrial-Scale Considerations

  • Cost Efficiency : Piperidine and chlorosulfonic acid are low-cost reagents, making the process economically viable.

  • Safety : Exothermic sulfonylation requires strict temperature control to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-butyl-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[(2Z)-3-butyl-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-butyl-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Their Effects

Key analogs and their distinguishing features are summarized below:

Compound Name Substituent Modifications Biological/Physical Implications Reference
N-[(2Z)-3-(2-methoxyethyl)-4-[3-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline - Methoxyethyl instead of butyl
- Azepane sulfonyl instead of piperidine sulfonyl
Increased hydrophilicity due to methoxyethyl; azepane’s larger ring may alter receptor binding kinetics
N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline - Morpholinylethyl instead of butyl Enhanced solubility due to morpholine’s polarity; potential for improved pharmacokinetics
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide - Benzamide instead of aniline
- Fluorobenzo[d]thiazole core
Fluorine enhances metabolic stability; benzamide may influence target selectivity
N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline - 4-Methylpiperidinyl sulfonyl
- Morpholinylethyl substituent
Methylpiperidine increases steric bulk; morpholinylethyl improves aqueous solubility (predicted density: 1.31 g/cm³)

Stereochemical Considerations

  • Atropisomerism: Analogs like N,N′-diaryl-2-iminothiazoline derivatives (e.g., ) exhibit atropisomerism due to restricted rotation around the C–N bond. The Z-configuration in the target compound may similarly lead to distinct biological profiles compared to E-isomers .

Physical Properties

Property Target Compound (Predicted) Compound (C27H34N4O3S2) Compound (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Molecular Weight ~500–550 g/mol 526.71 g/mol Not reported
Density ~1.3 g/cm³ 1.31 g/cm³ Not reported
Boiling Point ~680–690 °C 683.2 °C Not reported
pKa ~6.2–6.3 6.26 Not reported

Biological Activity

N-[(2Z)-3-butyl-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structure-activity relationships (SAR), and various biological effects, including its anticancer, antimicrobial, and anticonvulsant properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent functionalization with piperidin-1-ylsulfonyl and butyl groups. The structure can be represented as follows:

N 2Z 3 butyl 4 3 piperidin 1 ylsulfonyl phenyl 1 3 thiazol 2 3H ylidene aniline\text{N 2Z 3 butyl 4 3 piperidin 1 ylsulfonyl phenyl 1 3 thiazol 2 3H ylidene aniline}

The thiazole moiety is known for its versatility in medicinal chemistry, contributing to various biological activities due to its ability to interact with multiple biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HT2912.5
Jurkat15.0
A43110.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated by interactions with key proteins involved in cell cycle regulation.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound's effectiveness against various bacterial strains has been documented:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticonvulsant Activity

The anticonvulsant potential of similar thiazole compounds has been explored, with some derivatives showing promise in reducing seizure activity in animal models. For example, compounds with similar structural motifs have been reported to have median effective doses (ED50) that indicate significant protective effects against seizures induced by pentylenetetrazole (PTZ) .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the thiazole structure influence biological activity:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
  • Chain Length : The butyl group contributes to lipophilicity, which is beneficial for membrane permeability and bioavailability.
  • Piperidine Moiety : This group is essential for binding interactions with biological targets, enhancing both anticancer and antimicrobial activities.

Case Studies

Several case studies have illustrated the therapeutic potential of thiazole derivatives:

  • Case Study 1 : A study on a series of thiazole compounds showed that those with piperidine substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to their non-substituted counterparts .
  • Case Study 2 : Research focused on the antimicrobial efficacy of thiazole derivatives demonstrated that modifications to the sulfonamide group significantly improved activity against resistant bacterial strains .

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